Destruxin D1
Description
Structure
2D Structure
Properties
CAS No. |
79385-98-1 |
|---|---|
Molecular Formula |
C31H51N5O9 |
Molecular Weight |
637.8 g/mol |
IUPAC Name |
3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C31H51N5O9/c1-9-18(4)24-29(41)35(8)25(17(2)3)30(42)34(7)20(6)26(38)32-14-13-23(37)45-22(16-19(5)31(43)44)28(40)36-15-11-10-12-21(36)27(39)33-24/h17-22,24-25H,9-16H2,1-8H3,(H,32,38)(H,33,39)(H,43,44) |
InChI Key |
XTWWITLYEHFJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Destruxin D1 Biological Activities
Fundamental Mechanisms of Action at the Cellular Level
The primary modes of action for destruxins at the cellular level revolve around their ability to modulate ion transport across membranes and inhibit a key proton pump, leading to a cascade of downstream effects.
Membrane Depolarization and Cation Channel Modulation (e.g., Ca2+ Channels)
A principal and well-documented mechanism of destruxin activity, particularly in insects, is the induction of membrane depolarization. researchgate.netcore.ac.uk This effect is largely attributed to the direct opening or activation of cation channels, most notably calcium (Ca2+) channels, in cell membranes. nih.govcore.ac.uksemanticscholar.org The influx of Ca2+ ions following the opening of these channels leads to a rapid depolarization of the muscle membrane, causing the initial tetanic paralysis observed in insects upon exposure to destruxins. nih.govresearchgate.netnih.gov
Research on lepidopteran muscle membranes has shown that destruxin-induced depolarization is not dependent on sodium (Na+) channels but is prevented by the removal of divalent cations or the addition of cadmium, a known Ca2+ channel blocker. core.ac.uk This suggests a specific interaction with and modulation of calcium channels. This ionophoric property, the ability to transport ions across a lipid membrane, appears to be a common feature among destruxin derivatives and is a key factor in their insecticidal efficacy. nih.govoncotarget.com
Table 1: Effects of Destruxin on Membrane Potential and Ion Channels
| Effect | Mechanism | Primary Ion Involved | Consequence in Insects |
|---|---|---|---|
| Membrane Depolarization | Direct opening of cation channels nih.govcore.ac.uk | Ca2+ nih.govcore.ac.uknih.gov | Tetanic paralysis nih.govresearchgate.net |
Vacuolar H+-ATPase (V-ATPase) Inhibition
Destruxins have been identified as potent inhibitors of Vacuolar H+-ATPase (V-ATPase). nih.govoncotarget.comresearchgate.net V-ATPases are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, such as lysosomes and vacuoles, and for transporting protons across the plasma membrane in specialized cells like osteoclasts. nih.govimrpress.comresearchgate.net The inhibition of V-ATPase by destruxins disrupts these essential acidification processes. oncotarget.commdpi.com
This inhibitory action is of significant interest for potential therapeutic applications, including cancer and osteoporosis treatment. nih.govresearchgate.net For instance, the inhibition of V-ATPase in osteoclasts can block their bone-resorbing activity. nih.govresearchgate.net The mechanism of inhibition has been described as specific and, in some cases, readily reversible. oncotarget.com Different destruxin derivatives exhibit varying potencies as V-ATPase inhibitors. researchgate.netnih.gov For example, a study identified eight active destruxins from Metarhizium anisopliae that inhibit the V-ATPase of Saccharomyces cerevisiae. nih.gov
Disruption of Intracellular Calcium Homeostasis
Flowing directly from their ability to modulate Ca2+ channels, destruxins significantly disrupt intracellular calcium homeostasis. nih.gov The regulation of intracellular Ca2+ concentration ([Ca2+]i) is a critical process involving the coordinated action of organelles like the endoplasmic reticulum, mitochondria, and, in some organisms, acidocalcisomes. nih.govfrontiersin.org Any disruption of this delicate balance can be lethal to cells, triggering apoptosis or necrosis. frontiersin.org
By acting as ionophores and promoting Ca2+ influx, destruxins cause a surge in cytoplasmic Ca2+ levels. nih.govnih.gov This overload can lead to mitochondrial membrane depolarization, a key step in the intrinsic apoptotic pathway. nih.gov The disruption of Ca2+ homeostasis is a central element in the cytotoxic effects of destruxins against various cell types, including cancer cells. nih.govnih.gov
Interference with Host Cell Physiology
The primary molecular interactions of Destruxin D1 with cellular membranes and enzymes trigger a series of downstream effects that interfere with the host cell's normal physiological processes, including signaling cascades and macromolecular synthesis.
Effects on Intracellular Protein Phosphorylation
This compound and its analogs can modulate intracellular signaling pathways that are heavily reliant on protein phosphorylation. For instance, the activation of protein kinase C (PKC) and the phosphorylation of downstream targets are crucial for many cellular functions. mdpi.com While direct studies on this compound's effect on specific kinases are limited, the disruption of Ca2+ homeostasis, a key secondary messenger, inevitably impacts Ca2+-dependent kinase signaling pathways.
Furthermore, some studies on destruxins have shown inhibition of the phosphoinositide-3-kinase (PI3K)/Akt pathway, a critical signaling cascade that regulates cell survival and proliferation. nih.govoncotarget.com The activation state of Akt is controlled by phosphorylation, and its inhibition by destruxins contributes to their pro-apoptotic activity. nih.gov The regulation of G protein-coupled receptors (GPCRs), such as the D1 dopamine (B1211576) receptor, also involves intricate phosphorylation patterns that dictate signaling outcomes, including the activation of kinases like ERK1/2 and Src. biorxiv.orgbiorxiv.org While not directly linked to this compound, this highlights the complexity of phosphorylation-dependent signaling that can be affected by agents disrupting cellular homeostasis.
Modulation of DNA, RNA, and Protein Synthesis Pathways
There is evidence to suggest that destruxins can interfere with the fundamental processes of DNA, RNA, and protein synthesis. scielo.br The synthesis of these macromolecules is essential for all life, involving complex, tightly regulated steps of transcription and translation. tocris.comopenaccessjournals.com Some reports indicate that the mode of action for destruxins includes the inhibition of DNA, RNA, and protein synthesis in insect cells. scielo.br
The precise mechanisms for this inhibition are not fully elucidated but could be an indirect consequence of the primary effects of destruxins. For example, the profound disruption of cellular ion homeostasis and the induction of cellular stress pathways can lead to a general shutdown of non-essential processes, including macromolecular synthesis, to conserve energy and manage cellular damage. The regulation of protein synthesis itself is complex, with control points at transcription, post-transcriptional modification, and translation. youtube.comnih.gov A cytotoxic agent like this compound that perturbs fundamental cellular health would likely impact these energy-intensive pathways.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Destruxin A |
| Destruxin B |
| Destruxin E |
| Cadmium |
| Akt |
| Protein Kinase C (PKC) |
| ERK1/2 |
| Src |
Induction of Programmed Cell Death (Apoptosis) Pathways
This compound and its analogs, notably Destruxin B, have been shown to trigger programmed cell death, or apoptosis, in various cell lines through multiple sophisticated mechanisms. The mode of action is multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.net
Activation of the intrinsic mitochondrial pathway is a key feature of destruxin-induced apoptosis. oncotarget.com This process is characterized by the depolarization of the mitochondrial membrane, a critical event that leads to the release of pro-apoptotic factors. nih.gov Studies have demonstrated that treatment with destruxins results in a significant increase in the percentage of cells with collapsed mitochondrial membrane potential. nih.gov The balance of the Bcl-2 family of proteins, which are crucial regulators of the mitochondrial pathway, is disrupted. Specifically, destruxins can lead to an increased expression of the pro-apoptotic protein Bax and a decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. osti.govnih.gov Knockdown of Bax has been shown to effectively reduce destruxin-B-induced apoptosis. science.gov
In addition to the mitochondrial pathway, destruxins can also initiate apoptosis via the extrinsic death receptor pathway. researchgate.net This pathway involves the Fas associated death domain (FADD), which, upon activation, triggers a cascade of events leading to apoptosis. researchgate.netoncotarget.com The induction of both pathways culminates in the activation of caspases, a family of proteases that execute the final phases of apoptosis. researchgate.netscience.gov Specifically, the activation of initiator caspases like caspase-8 (linked to the extrinsic pathway) and caspase-9 (linked to the intrinsic pathway), as well as executioner caspase-3, has been observed. researchgate.netnih.gov
Table 1: Key Proteins Involved in Destruxin-Induced Apoptosis
| Pathway | Key Protein | Role in Apoptosis | Effect of Destruxin |
|---|---|---|---|
| Intrinsic (Mitochondrial) | Bax | Pro-apoptotic | Upregulated osti.gov |
| Bcl-2 | Anti-apoptotic | Downregulated osti.gov | |
| Bcl-xL | Anti-apoptotic | Downregulated osti.gov | |
| Caspase-9 | Initiator caspase | Activated researchgate.net | |
| Caspase-3 | Executioner caspase | Increased expression nih.gov | |
| Extrinsic (Death Receptor) | FADD | Adaptor protein | Involved in activation researchgate.net |
| Caspase-8 | Initiator caspase | Activated researchgate.netscience.gov |
Cell Cycle Progression and Regulation of Key Regulators (e.g., Cyclin D1)
Destruxins exert significant influence over the cell cycle, leading to arrest at different phases, thereby inhibiting cell proliferation. oncotarget.com The specific phase of arrest, whether at the G0/G1 or S phase, appears to be dependent on the cell line being investigated. oncotarget.comnih.gov For instance, in CaCo-2 colon cancer cells, destruxins A, B, and E caused a concentration-dependent accumulation of cells in the G0/G1 phase. nih.gov In contrast, in KB-3-1 cells, the same destruxins led to an increase of cells in the G0/G1 phase and a notable accumulation in the S phase. nih.gov
A central molecular target in the cell cycle regulation by destruxins is Cyclin D1. oncotarget.com Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases (CDKs) 4 and 6, promotes the transition from the G1 to the S phase of the cell cycle. wikipedia.orgnih.gov Research has demonstrated that treatment with destruxins, particularly Destruxin E, results in a decrease in Cyclin D1 levels. oncotarget.com This reduction in Cyclin D1 is a critical event that contributes to the observed cell cycle arrest. oncotarget.comnih.gov The downregulation of Cyclin D1 disrupts the normal progression of the cell cycle, preventing cells from entering the DNA synthesis (S) phase and ultimately leading to a halt in proliferation. osti.govnih.gov
Table 2: Effect of Destruxins on Cell Cycle Distribution in Different Cancer Cell Lines
| Cell Line | Destruxin Derivative | Observed Effect on Cell Cycle | Reference |
|---|---|---|---|
| CaCo-2 | A, B, and E | Concentration-dependent accumulation in G0/G1 phase. nih.gov | nih.gov |
| KB-3-1 | A, B, and E | Increase in G0/G1 phase and accumulation in S phase. nih.gov | nih.gov |
| HT-29 | B | Induction of cell cycle arrest. nih.gov | nih.gov |
Impact on Specific Signaling Cascades (e.g., PI3K/Akt, mTOR/β-catenin)
Destruxins have been found to modulate critical intracellular signaling cascades that are often dysregulated in cancer, thereby contributing to their anti-proliferative and pro-apoptotic effects. Among the most significant are the PI3K/Akt and mTOR/β-catenin pathways.
The phosphoinositide-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a key mechanism of destruxin's cytotoxic activity. oncotarget.comnih.gov Studies have shown that destruxins can decrease the phosphorylation and subsequent activation of Akt. nih.gov This inhibition of Akt activity leads to downstream effects, including the downregulation of proteins that promote cell survival and proliferation, such as Cyclin D1. nih.gov The targeting of the PI3K/Akt pathway has been observed in various cancer cell models, including colorectal cancer. nih.govnih.gov
Furthermore, destruxins, particularly Destruxin B, have been shown to interfere with the Wnt/β-catenin and the related mTOR/β-catenin signaling pathways. oncotarget.comnih.govnih.gov The Wnt/β-catenin pathway is fundamental in development and is often aberrantly activated in cancers like colorectal cancer. osti.govnih.gov Destruxin B has been reported to attenuate Wnt signaling by downregulating the expression of β-catenin and its transcriptional co-activator Tcf4. osti.govnih.gov This leads to a decreased expression of β-catenin target genes, including cyclin D1, c-myc, and survivin. osti.gov More specifically, Destruxin B has been linked to the downregulation of the mammalian target of rapamycin (B549165) (mTOR)/β-catenin pathway, which is associated with the suppression of cancer stem-like properties and drug resistance. nih.govnih.gov
Table 3: Impact of Destruxins on Key Signaling Pathways
| Signaling Pathway | Key Protein Affected | Effect of Destruxin | Consequence | Reference |
|---|---|---|---|---|
| PI3K/Akt | Akt (phosphorylated) | Decreased | Inhibition of cell survival and proliferation. nih.gov | oncotarget.comnih.gov |
| Cyclin D1 | Downregulated | Cell cycle arrest. nih.gov | nih.gov | |
| Wnt/β-catenin | β-catenin | Downregulated | Decreased transcription of target genes. osti.gov | osti.govnih.gov |
| Tcf4 | Downregulated | Decreased transcriptional activity. osti.gov | osti.gov | |
| mTOR/β-catenin | mTOR | Decreased | Suppression of tumorigenesis and stemness. nih.govnih.gov | nih.govnih.gov |
| β-catenin | Decreased | Suppression of tumorigenesis and stemness. nih.govnih.gov | nih.govnih.gov |
Alterations in Cellular Redox Balance
The biological activities of certain destruxins are linked to their ability to alter the cellular redox balance, leading to oxidative stress. This is particularly evident for Destruxin E, whose anticancer activity involves the disturbance of the intracellular redox state. nih.gov In contrast, this effect is not a primary mechanism for Destruxins A and B. nih.gov
Specific Target Organs and Tissues in Model Organisms
Neuromuscular System and Muscle Membrane Interactions
In insects, the neuromuscular system is a primary target of destruxins. nih.govmdpi.com The most prominent effect is a rapid paralysis, which can manifest as an initial tetanic contraction followed by flaccid paralysis. core.ac.uk This paralytic action is attributed to a direct effect on the muscle membrane rather than an indirect effect through neuromuscular transmission. core.ac.uk
Studies have shown that destruxins cause muscle depolarization. nih.gov This depolarization is thought to result from an increase in the permeability of the muscle membrane to cations, specifically calcium ions (Ca2+). nih.govcore.ac.uk It is hypothesized that destruxins act to either directly or indirectly open endogenous calcium channels in the muscle membrane. core.ac.uk The influx of Ca2+ disrupts the normal muscle membrane potential, leading to uncontrolled contractions and subsequent paralysis. nih.gov This mode of action highlights the ionophoric properties of destruxins, which facilitate the transport of ions across biological membranes. oncotarget.com
Midgut and Malpighian Tubule Interactions
Destruxins also exert significant toxic effects on the digestive and excretory systems of insects, particularly the midgut and Malpighian tubules. nih.govmdpi.comfrontiersin.orgsemanticscholar.org Histopathological studies in the silkworm, Bombyx mori, have revealed morphological changes in these tissues following treatment with Destruxin A. frontiersin.org These changes include vacuolation of the fat body, enlargement or deformation of the Malpighian tubules, and shrinkage of muscle cells. frontiersin.org
In the Malpighian tubules, the primary excretory and osmoregulatory organs in insects, destruxins have been shown to have a potent inhibitory effect on fluid secretion. nih.gov For example, Destruxin A dramatically inhibits 5-HT-stimulated fluid secretion in the Malpighian tubules of Rhodnius prolixus. nih.gov This inhibition is not due to a depletion of cellular ATP. nih.gov Instead, evidence suggests that a primary target for destruxins in the Malpighian tubules is the vacuolar-type H+-ATPase (V-ATPase) located on the apical membrane of the tubule cells. nih.gov Inhibition of this proton pump disrupts the ion gradients necessary for fluid secretion, leading to organ dysfunction. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Hydroxytryptamine |
| Akt |
| Bax |
| Bcl-2 |
| Bcl-xL |
| β-catenin |
| c-myc |
| Calcium |
| Caspase-3 |
| Caspase-8 |
| Caspase-9 |
| Cyclin D1 |
| Destruxin A |
| Destruxin B |
| This compound |
| Destruxin E |
| FADD |
| Lipoxygenase |
| mTOR |
| PI3K |
| survivin |
| Tcf4 |
Hemocyte and Immune System Modulation
Detailed research findings focusing specifically on the molecular and cellular mechanisms of this compound's effects on hemocyte and immune system modulation are limited in the currently available scientific literature. While the broader class of destruxins, particularly analogues A, B, and E, have been studied for their potent immunosuppressive activities, this compound is most often identified as a minor component in extracts from entomopathogenic fungi, with subsequent functional studies focusing on the more abundant or bioactive compounds.
Research has successfully identified this compound in the metabolic profiles of various fungal isolates, such as Metarhizium robertsii and Metarhizium brunneum. bvsalud.orgresearchgate.net However, when these extracts are evaluated for insecticidal or immunomodulatory activity, the effects are predominantly attributed to other destruxins present in higher concentrations, such as Destruxin A. bvsalud.orgresearchgate.net
Comparative studies on the toxicity of different destruxin analogues have provided some context for the potential activity of the Destruxin D group. Research on Galleria larvae indicated that Destruxin D was the least toxic molecule compared to Destruxins A and E. cabidigitallibrary.org This lower potency has been hypothetically attributed to its chemical structure. cabidigitallibrary.org While this provides a general indication, specific data on the direct effects of this compound on insect hemocytes—such as impacts on cell morphology, viability, phagocytosis, or encapsulation—are not extensively documented. Similarly, the molecular pathways and specific cellular targets within the insect immune system that may be affected by this compound remain to be elucidated.
Data Tables
The following tables summarize the available information regarding this compound in the context of its discovery and its relation to other more studied destruxin analogues.
Table 1: Identification of this compound in Fungal Metabolites
| Fungal Isolate | Detected Destruxin Analogues Including D1 | Reference |
| Metarhizium robertsii | Destruxin E-diol, Destruxin D, This compound , Destruxin D2, Destruxin A2, Destruxin A, Destruxin A3, Dihydrodestruxin A, Desmethyl-destruxin B, Destruxin B2, Destruxin B, Destruxin B1 | bvsalud.org |
| Metarhizium brunneum | Destruxin A, Destruxin A2, and other unidentified destruxins (D1 mentioned in similar contexts) | researchgate.net |
Table 2: Comparative Toxicity of Destruxin Analogues
| Destruxin Analogue | Relative Toxicity in Galleria larvae | Specific Hemocyte/Immune Modulation Data | Reference |
| Destruxin A | High | Potent immunosuppressant; damages hemocytes, inhibits phagocytosis and encapsulation. researchgate.net | cabidigitallibrary.org |
| Destruxin B | Moderate to High | Induces apoptosis in hemocytes. | researchgate.net |
| Destruxin D | Low | Least toxic of the group. Specific data on immune modulation is lacking. | cabidigitallibrary.org |
| This compound | Not specifically tested | Detailed research findings are not available. | N/A |
| Destruxin E | High | Causes ultrastructural alterations in plasmatocytes and granular hemocytes; disturbs multicellular defense mechanisms. | cabidigitallibrary.org |
Structure Activity Relationship Sar Studies of Destruxins, Including Destruxin D1
Comparative Biological Potency Among Destruxin Congeners
The diverse family of destruxins exhibits a wide range of biological potencies, which vary significantly depending on the specific congener and the biological system being tested. nih.gov Generally, destruxins A and E are considered among the most potent, particularly in terms of insecticidal activity, while destruxin D is often reported as one of the least toxic. cabidigitallibrary.org
For instance, in studies on Galleria larvae, destruxins A and E were found to be the most toxic molecules. cabidigitallibrary.org In human cancer cell lines, destruxin E consistently shows higher activity, often in the nanomolar range, compared to destruxins A and B, which are active in the micromolar range. nih.gov The antiproliferative effects of Dtx E were observed at lower concentrations and after shorter exposure times than Dtx A and B. nih.gov The lower activity of other congeners, such as destruxin D, has been noted, suggesting that specific structural features are critical for potent biological effects. cabidigitallibrary.org
| Destruxin Congener | Relative Insecticidal Potency (General) | Relative Anticancer Potency (General) | Key Structural Feature |
|---|---|---|---|
| Destruxin A | High | Moderate (µM range) | Side chain: CH=CH₂ |
| Destruxin B | Moderate | Moderate (µM range) | Side chain: CH(CH₃)₂ |
| Destruxin D | Low | Low | Side chain: CH(OH)COOH |
| Destruxin E | High | High (nM range) | Side chain with epoxide group |
Influence of Hydroxy Acid and Amino Acid Residues on Activity
The nature of both the α-hydroxy acid residue and the five amino acid residues in the cyclic structure is a primary determinant of a destruxin's biological activity. vita-europe.com
The side chain of the α-hydroxy acid residue is particularly critical. Destruxins A, B, and E share the same amino acid sequence but differ in this residue, leading to varied potencies. vita-europe.com It has been suggested that the presence of an epoxy group in the side chain of destruxin E is a key factor for its high potency. cabidigitallibrary.org Conversely, the presence of a carboxyl group (COOH), as seen in destruxin D, may decrease the molecule's potency. cabidigitallibrary.org Synthetic analog studies where the hydroxy acid residue was varied confirmed its importance; analogs with different side chains showed varying toxic effects, with some approaching the potency of natural destruxin E. nih.gov
The amino acid composition is also vital. Studies involving combinatorial synthesis of destruxin E analogs revealed that the N-methyl-alanine (MeAla) residue was crucial for inducing morphological changes in osteoclast-like multinuclear cells (OCLs). jst.go.jp However, modifications at the N-methyl-valine (MeVal) or isoleucine (Ile) positions could be tolerated, suggesting these sites could be used for introducing chemical probes. jst.go.jp The removal of an N-methyl group from destruxin B to create desmethyldestruxin B resulted in a significant decrease in membrane permeability, highlighting the role of N-methylation. escholarship.org
Role of Specific Functional Groups and Conformational Aspects
The epoxide group in destruxin E's side chain is a prime example of a critical functional group. researchgate.netcabidigitallibrary.org The orientation of the oxygen atom in this epoxide is also an essential factor for potent activity. researchgate.net The total synthesis of destruxin E and its diastereomer, epi-destruxin E, showed that natural destruxin E had tenfold greater V-ATPase inhibitory activity, underscoring the stereochemical importance of this functional group. researchgate.netresearchgate.net In contrast, the addition of polar functional groups, such as in destruxin E2 chlorohydrin, can lead to poor membrane permeability and lower activity compared to other destruxins. escholarship.orgnih.gov
Conformationally, the cyclic nature of destruxins constrains the peptide backbone, which increases the probability of an optimal interaction with biological receptors. researchgate.net NMR studies combined with molecular modeling have indicated that the hydrophobic nature of the convex surface, a characteristic of all destruxin molecules, plays a significant role in their biological activity. nih.gov The presence of transannular hydrogen bonds helps to stabilize a specific conformation, but weaker hydrogen bonds, as predicted in desmethyldestruxin B, may oppose passive permeability and reduce activity. escholarship.org
Computational and Modeling Approaches in SAR Elucidation
Computational chemistry and molecular modeling have become valuable tools for dissecting the complex SAR of destruxins. escholarship.orgnih.gov These methods provide insights into the conformational properties and electronic features that govern biological activity.
Quantitative structure-activity relationship (QSAR) modeling has been applied to correlate the molecular structures of various compounds with their biological activities. rsc.orgnih.gov For example, a QSAR model for rosin-based diamide (B1670390) insecticides revealed a strong correlation between their chemical structures and insecticidal activity, indicating that such models can be instructive for designing new, more potent agents. rsc.org While specific QSAR models for large sets of destruxins are not widely detailed in the provided context, the principles are applicable. Such models use molecular descriptors to quantify physicochemical properties and relate them statistically to observed activity. nih.gov
Molecular modeling has been used alongside NMR spectroscopy to understand the 3D structures of destruxins. nih.gov These studies have helped to visualize the conformation and highlight features like the hydrophobic surface that are key to activity. nih.gov Furthermore, computational predictions of properties like the desolvation penalty associated with certain functional groups, such as the chlorohydrin moiety, can successfully anticipate their negative impact on membrane permeability and, consequently, biological activity. escholarship.org
Synthetic and Semisynthetic Approaches for SAR Exploration
Chemical synthesis provides the most direct avenue for exploring the SAR of destruxins, allowing for the creation of analogs with specific, targeted modifications that are not accessible from natural sources. researchgate.netresearchgate.net Both total synthesis and semisynthetic modifications are employed to probe the roles of different structural components. researchgate.nettsukuba.ac.jp
Total synthesis of destruxins A, B, and E, as well as numerous analogs, has been achieved. researchgate.netacs.org These synthetic efforts often utilize solid-phase peptide synthesis for the linear precursor, followed by a macrolactonization step to form the cyclic depsipeptide. researchgate.netresearchgate.net This approach enables the systematic variation of amino acid and hydroxy acid residues. researchgate.net For example, a library of eleven destruxin E analogs with various functional groups in the α-hydroxycarboxylic acid moiety was created using solution-phase synthesis and macrolactonization to elucidate SAR. researchgate.net Similarly, 27 analogs of destruxin A were synthesized to evaluate how structural variations in four different residues affected insecticidal activity, with several analogs proving to be at least as potent as the natural compound. researchgate.net
Semisynthetic approaches, which modify the natural destruxin scaffold, also contribute to SAR exploration. These strategies allow for the introduction of specific functionalities or the alteration of existing ones to assess their impact on activity. The development of efficient synthetic protocols is essential for producing the quantities of analogs needed for thorough biological evaluation and SAR studies. researchgate.netnih.gov
Ecological and Pathogenic Significance of Destruxin D1
Role as a Fungal Virulence Factor in Entomopathogenesis
Destruxin D1 is a key component in the chemical arsenal (B13267) that entomopathogenic fungi deploy to overcome and kill their insect hosts. Destruxins, as a class, are recognized as potent virulence factors essential to the pathogenic process. researchgate.net Their primary role is to facilitate the infection by suppressing the host's immune system and causing direct physiological damage. researchgate.net
During infection, entomopathogenic fungi like Metarhizium anisopliae secrete these toxins. semanticscholar.org Destruxins can cause tetanic paralysis in insects by affecting ion channels in cell membranes. researchgate.net Research has shown that extracts from Metarhizium robertsii containing a mixture of metabolites, including this compound, exhibit high insecticidal activity against pests like the fruit fly Anastrepha obliqua. seb.org.brbvsalud.org This demonstrates the compound's direct contribution to the fungus's ability to cause disease and mortality in susceptible insects. The great interest in destruxins is tied to their potential role as these virulence factors in fungi. researchgate.net
Correlation Between this compound Production and Fungal Virulence
The relationship between the quantity of destruxins produced by a fungal strain and its virulence, or ability to cause disease, can be complex. Some research indicates that the level of virulence is dependent on the host range, the specific virulence factors involved, and their level of expression. researchgate.net
Table 1: Destruxins Identified in Active Fungal Extracts This table, based on findings from a study on Metarhizium anisopliae, lists various destruxins identified in an active fraction with high insecticidal activity.
Source: Adapted from Lozano Tovar et al., 2019. seb.org.br
Dynamics of this compound in Host Organisms During Infection
Once an entomopathogenic fungus successfully penetrates the insect's cuticle and enters the hemocoel (the primary body cavity containing hemolymph), it begins to produce and release destruxins directly into the host's circulatory system. researchgate.net This direct injection into the hemocoel is a highly effective method of delivery for these toxins. researchgate.net
The presence of destruxins, including D1, in the hemolymph is critical for overcoming the insect's immune defenses. researchgate.net These compounds can inhibit hemolymph immunity, allowing the fungus to proliferate more freely within the host. researchgate.net Studies have successfully identified a range of destruxins, including this compound, from the extracts of infected insects, confirming their production and circulation in vivo during the infection process. seb.org.brbvsalud.org The toxins circulate throughout the insect's body, leading to systemic effects such as paralysis and tissue damage, which ultimately contribute to the host's death. researchgate.net
Environmental Fate and Degradation Mechanisms in Ecological Systems
The persistence and degradation of fungal metabolites like this compound in the environment are critical factors for their use in biological control. The stability of these compounds can be influenced by environmental conditions such as temperature and UV radiation. researchgate.net
Research has shown that some destruxins are sensitive to high temperatures. For example, the insecticidal activity of a crude extract containing various destruxins was retained after exposure to 60°C for two hours, indicating a degree of thermal stability. researchgate.net Conversely, other studies note that temperature can be a factor that influences the decomposition of certain destruxins. researchgate.net While specific degradation pathways for this compound in soil or water are not extensively detailed, it is known that micro-sclerotia from Metarhizium show greater tolerance to heat and UV radiation than fungal spores, which could affect the persistence of associated toxins in the field. unal.edu.co The development of biopesticides relies on understanding how these active compounds behave and persist under varying environmental stresses. researchgate.netunal.edu.co
Advanced Methodologies in Destruxin D1 Research
Analytical Techniques for Isolation, Purification, and Characterization
The precise analysis of Destruxin D1 relies on powerful analytical methods that enable its separation from complex mixtures and the definitive determination of its chemical structure.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of this compound and its analogs. scielo.brresearchgate.net This combination allows for the effective separation, detection, and quantification of destruxins from fungal culture extracts. researchgate.net
In a typical workflow, the crude extract from a fungal culture, such as Metarhizium robertsii, is subjected to a clean-up procedure using solid-phase extraction (SPE) with C18 cartridges to remove interfering media components. researchgate.net The subsequent HPLC analysis often employs a gradient elution system. For instance, a gradient system using a mixture of acetonitrile (B52724) (MeCN) and methanol (B129727) (MeOH) in water has been shown to provide superior resolution of destruxin peaks compared to using either solvent alone. scielo.brresearchgate.net One study reported that a 50:50 (v/v) mixture of MeCN/MeOH as the strong eluting solvent against 0.1% aqueous formic acid achieved excellent separation. scielo.br
Mass spectrometry, particularly with an electrospray ionization (ESI) source operating in positive mode, is used for detection and identification. scielo.brresearchgate.net The high resolution and tandem mass spectrometry (MS/MS) capabilities of modern instruments, like ESI-Q-TOF-MS (Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry), enable the precise mass measurement and fragmentation analysis necessary to identify known destruxins, including this compound, and to characterize novel, yet unreported, cyclodepsipeptides. researchgate.netnih.gov The detection range is typically set between 300 and 900 Da to encompass the molecular weights of various destruxins. researchgate.net
Table 1: Exemplary HPLC-MS Parameters for Destruxin Analysis
| Parameter | Setting | Reference |
|---|---|---|
| HPLC System | ||
| Column | C18 Reverse-Phase | researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | scielo.br |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | scielo.br |
| Gradient | Gradient elution | researchgate.net |
| Mass Spectrometer | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Capillary Voltage | 3.00 kV | scielo.br |
| Desolvation Temp. | 350 °C | scielo.br |
| Source Block Temp. | 100 °C | scielo.br |
| Detection Range | 300-900 Da | researchgate.net |
While HPLC-MS is excellent for separation and identification based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the de novo structural elucidation of novel compounds and for confirming the exact structure of known ones like this compound. hyphadiscovery.com NMR provides detailed information about the connectivity of atoms within a molecule.
For the structural elucidation of a cyclodepsipeptide like this compound, a suite of 1D and 2D NMR experiments is typically required. nih.gov These include:
¹H NMR: To identify the types and number of protons in the molecule.
¹³C NMR: To identify the types and number of carbon atoms.
COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing adjacent protons. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular backbone and the sequence of amino and hydroxy acids. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the stereochemistry and conformation of the cyclic structure. hyphadiscovery.com
The combination of these experiments allows researchers to unambiguously assign all proton and carbon signals and to reconstruct the complete chemical structure of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Applications
Genetic and Genomic Approaches to Study Biosynthesis
Understanding how fungi produce this compound requires delving into their genetic and genomic makeup. These approaches reveal the enzymes and pathways responsible for its synthesis.
The biosynthesis of destruxins is governed by a large, multi-domain enzyme known as a nonribosomal peptide synthetase (NRPS). nih.gov Identifying and characterizing the gene encoding this synthetase is key to understanding destruxin production.
A primary technique used is targeted gene knockout or gene deletion. nih.gov This involves creating a mutant fungal strain in which the candidate NRPS gene has been removed or disrupted. This is often achieved using Agrobacterium-mediated transformation. nih.govasm.org By comparing the metabolite profile of the wild-type strain with the gene-deletion mutant, researchers can confirm the gene's function. For instance, studies in Metarhizium robertsii have shown that knocking out the destruxin synthetase gene (often denoted as dtxS1) results in mutants that completely fail to produce any destruxins, providing definitive evidence of the gene's role. nih.gov
Conversely, gene overexpression can be used to increase the production of a specific metabolite. plos.org By placing a key biosynthetic gene, such as a pathway-specific transcription factor, under the control of a strong, constitutive promoter, the expression of the entire biosynthetic gene cluster can be enhanced, leading to higher yields of the final product. plos.org
Table 2: Genetic Manipulation Techniques in Destruxin Research
| Technique | Purpose | Organism Example | Key Finding | Reference |
|---|---|---|---|---|
| Gene Deletion | To confirm the function of the destruxin synthetase gene. | Metarhizium robertsii | Deletion of the dtxS1 gene abolished all destruxin production. | nih.gov |
| Gene Overexpression | To increase the production of secondary metabolites. | Purpureocillium lilacinum (for Leucinostatins) | Overexpression of a transcription factor increased product yield. | plos.org |
Metabolomics, the large-scale study of small molecules within a biological system, provides a snapshot of the metabolic activity of a fungus under specific conditions. Using techniques like LC-MS/MS, researchers can perform untargeted metabolomic analysis to profile the production of destruxins and other metabolites. nih.gov
These studies have revealed that the type and quantity of destruxins produced can vary significantly between different species and even strains of the same fungal genus, such as Metarhizium. nih.govfrontiersin.org For example, insect generalist species like M. robertsii and M. brunneum tend to produce a wider variety and larger amounts of destruxins compared to insect specialist species like M. acridum and M. flavoviride. nih.gov
Furthermore, culture conditions, including the media composition and the presence of other organisms (like plants in a co-culture), can dramatically influence the metabolomic profile and the production of specific destruxins. nih.govnih.govresearchgate.net For example, the production of Destruxin A and B by Metarhizium strains was found to be highest in an osmotic stress medium (OSM) compared to other standard culture media. researchgate.net This highlights the fungus's ability to modulate its secondary metabolism in response to environmental cues.
Gene Deletion and Overexpression Studies
In Vitro and In Vivo Bioassay Systems for Activity Assessment
To determine the biological effects of this compound, a variety of in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) bioassays are employed. researchgate.netnih.gov
In Vitro Bioassays: These assays often use isolated cells, tissues, or enzymes to assess the activity of a compound. For destruxins, in vitro systems have included cancer cell lines (e.g., human colon cancer CaCo-2 cells, KB-3-1 cells) to test for antiproliferative and cytotoxic effects. nih.gov These assays can measure parameters like cell viability (e.g., using MTT or similar assays), cell cycle progression (via flow cytometry), and the induction of apoptosis. nih.gov Such systems are valuable for high-throughput screening and for elucidating the molecular mechanisms of action. frontiersin.orgnih.gov
Cell Line Models for Cytotoxicity and Molecular Mechanism Studies
The cytotoxic and antiproliferative properties of destruxins are extensively studied using a diverse panel of human cancer cell lines. This approach allows researchers to understand the molecular pathways affected by these compounds. While specific studies on this compound are not available, research on Destruxins A, B, and E utilizes models such as colon carcinoma (HCT116, CaCo-2), epidermal carcinoma (KB-3-1), non-small cell lung cancer (A549), and oral cancer (GNM, TSCCa) cell lines. ontosight.ainih.govnih.govresearchgate.netresearchgate.net
Key findings from these studies on other destruxins, which would be relevant areas of investigation for this compound, include:
Induction of Apoptosis: Destruxins are known to trigger programmed cell death. For instance, studies show they can activate the intrinsic mitochondrial apoptotic pathway, marked by changes in the expression of Bcl-2 family proteins. nih.govresearchgate.netoncotarget.com
Cell Cycle Arrest: They can cause an imbalance in cell cycle distribution, leading to arrest at different phases (G0/G1 or S phase), which halts cancer cell proliferation. nih.govoncotarget.com
Inhibition of Signaling Pathways: The anticancer effects are often linked to the inhibition of crucial cell survival pathways like the phosphoinositide-3-kinase (PI3K)/Akt pathway and the Wnt/β-catenin pathway. researchgate.netoncotarget.com
V-ATPase Inhibition: A proposed mechanism for destruxin activity is the inhibition of vacuolar-type H+-ATPase (V-ATPase), an enzyme critical for pH homeostasis in cancer cells. nih.govoncotarget.com
Table 1: Representative Cell Line Models in Destruxin Research
| Cell Line | Cancer Type | Key Findings for Destruxins A, B, E | Citations |
|---|---|---|---|
| HCT116 | Colon Carcinoma | High sensitivity, p53-independent cytotoxicity, apoptosis induction, PI3K/Akt pathway inhibition. | nih.govnih.govoncotarget.com |
| CaCo-2 | Colon Carcinoma | High sensitivity to destruxin exposure. | nih.govnih.gov |
| A549 | Non-small Cell Lung Cancer | Displayed some resistance compared to other cell lines. | nih.govnih.gov |
| KB-3-1 | Epidermal Carcinoma | Potent antiproliferative activity observed. | nih.govnih.gov |
| GNM | Oral Cancer (Gingival Carcinoma) | Selective cytotoxicity against tumor cells demonstrated. | researchgate.netresearchgate.net |
Insect Models for Pathogenicity and Physiological Effects
The primary and most well-documented activity of the destruxin family is their insecticidal effect. Various insect models are used to study their pathogenicity, mode of action, and potential as biocontrol agents. Although specific data for this compound is lacking, general statements confirm its insecticidal properties. ontosight.ai
Studies on other destruxins utilize a range of insect models, including:
Manduca sexta (Tobacco hornworm): Used to study paralysis and the "toxin strategy" of the producing fungus. core.ac.uk
Bombyx mori (Domestic silkworm): A model for investigating impacts on hemocytes (immune cells), muscle tissue, and other organs. frontiersin.orgmdpi.com The Bm12 cell line, derived from B. mori, is also used for in vitro studies on molecular interactions. mdpi.com
Spodoptera litura (Tobacco cutworm): Employed in bioassays to determine lethal doses and antifeedant properties. nih.gov
Exolontha serrulata and the Spodoptera frugiperda (Sf9 cell line): Used to investigate the effects of destruxins on intracellular ion concentrations, particularly calcium and hydrogen ions. nih.govrsc.org
Key physiological effects observed in these models include immediate tetanic paralysis due to muscle membrane depolarization, immunosuppression via damage to hemocytes, and inhibition of ion pumps like V-ATPase. researchgate.netcore.ac.ukfrontiersin.orgnih.gov
Table 2: Common Insect Models in Destruxin Research
| Insect Model | Order | Key Effects Observed for Destruxins A, B, E | Citations |
|---|---|---|---|
| Manduca sexta | Lepidoptera | Tetanic paralysis, muscle contraction, neurotoxic effects. | core.ac.uk |
| Bombyx mori | Lepidoptera | Immunosuppression (hemocyte damage), morphological changes in tissues. | frontiersin.orgmdpi.com |
| Spodoptera litura | Lepidoptera | Larval mortality, antifeedant activity. | nih.govajbasweb.com |
| Ceratitis capitata | Diptera | High mortality upon ingestion of extracts containing destruxins. | senasica.gob.mx |
Other Relevant Biological Systems for Activity Spectrum (e.g., Osteoclasts)
Beyond cancer cells and insects, the biological activity of destruxins has been explored in other systems. A significant area of this research is their effect on osteoclasts, the cells responsible for bone resorption. This has positioned destruxins as potential therapeutic agents for bone diseases like osteoporosis. nih.gov
Studies using osteoclast-like multinucleated cells (OCLs) have shown that Destruxins B and E can:
Inhibit bone resorption by preventing the formation of pits on dentine slices. nih.govnih.gov
Induce reversible morphological changes in OCLs. nih.gov
Disrupt the formation of actin rings, which are crucial for the bone-resorbing function of polarized osteoclasts. nih.govnih.gov
Block the formation of clear zones and ruffled borders, specialized structures essential for the osteoclast's function. nih.gov
These effects are thought to be linked to the inhibition of V-ATPase, an enzyme highly active in osteoclasts. nih.gov There is currently no available research detailing the specific effects of this compound on osteoclasts.
Chemoenzymatic and Combinatorial Synthesis Strategies for Analog Generation
To overcome the low yield of natural production and to perform structure-activity relationship (SAR) studies, chemical synthesis of destruxins and their analogs is a critical area of research. These strategies allow for the creation of libraries of related compounds, which can be screened for enhanced activity or novel properties.
Key synthetic strategies applied to the destruxin family include:
Combinatorial Synthesis: This approach, often using a "split-and-pool" method on a solid-phase support, allows for the rapid generation of a large library of destruxin analogs by systematically varying the amino acid residues. researchgate.net
Solid-Phase Peptide Synthesis (SPPS): This is a cornerstone technique for efficiently assembling the linear peptide precursor of the cyclic destruxin structure. researchgate.net
Macrolactonization: The crucial step of cyclizing the linear precursor is often achieved through macrolactonization, with specific reagents like Shiina's macrolactonization agent being employed to form the ester bond that defines depsipeptides. researchgate.net
Chemoenzymatic Synthesis: This strategy combines chemical synthesis steps with enzymatic reactions, which can offer high selectivity and milder reaction conditions for certain transformations.
These synthetic endeavors have been instrumental in identifying key structural features necessary for biological activity. For example, studies on analogs of Destruxin E revealed that the N-methyl-alanine residue and the epoxide group in the side chain are critical for its activity against osteoclasts. researchgate.net No specific synthesis strategies for this compound analogs have been reported.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Destruxin A |
| Destruxin B |
| Destruxin E |
| β-catenin |
| Cyclosporine A |
| Tacrolimus (FK506) |
| Bafilomycin A1 |
| 2-aminoethoxydiphenyl borane (B79455) (2-APB) |
| U73122 |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying Destruxin D1 from fungal sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or flash column chromatography. Purity validation requires NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For reproducibility, adhere to protocols in peer-reviewed studies, such as those in Beilstein Journal of Organic Chemistry, which emphasize detailed experimental sections with solvent ratios, temperature controls, and retention times .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Use standardized in vitro cytotoxicity assays (e.g., MTT or Annexin V staining) with positive controls (e.g., cisplatin) and cell lines like Sf9 insect cells or mammalian cancer lines. Ensure dose-response curves (0.1–100 μM range) and triplicate replicates to account for variability. Reference studies must report IC₅₀ values with error margins to establish baseline activity .
Q. What are the primary challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Key challenges include stereochemical control during peptide bond formation and cyclization. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies is common, but post-synthetic modifications (e.g., hydroxylation) require enzymatic or chemical catalysis. Purity thresholds (>95%) and characterization data (e.g., circular dichroism for conformation) are critical for publication .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across studies be systematically addressed?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., cell passage number, serum concentration in media). Use orthogonal assays (e.g., ATP-based viability vs. caspase activation) and standardized protocols (e.g., CLSI guidelines). Statistical tools like ANOVA with post-hoc tests can resolve discrepancies, as emphasized in experimental reproducibility frameworks .
Q. What strategies optimize this compound’s bioavailability in in vivo models despite its poor aqueous solubility?
- Methodological Answer : Employ nanoformulations (e.g., liposomes or PEGylated nanoparticles) to enhance solubility and half-life. Pharmacokinetic studies should measure plasma concentration via LC-MS/MS, with tissue distribution profiles in rodent models. Comparative studies using surfactants (e.g., Cremophor EL) vs. lipid-based carriers are recommended .
Q. How do researchers investigate this compound’s mechanism of action when transcriptomic and proteomic data yield conflicting pathways?
- Methodological Answer : Integrate multi-omics approaches (RNA-seq, SILAC-based proteomics) with functional validation (e.g., CRISPR knockouts of suspected targets like serine proteases). Use pathway enrichment tools (DAVID, STRING) to identify consensus networks. Contradictions may arise from cell-type-specific signaling; thus, isogenic cell lines or primary cultures are advised .
Data Presentation Standards
Key Considerations for Experimental Design
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes justified by power analysis .
- Data Contradiction Resolution : Pre-register hypotheses on platforms like Open Science Framework to reduce bias in retrospective analysis .
- Novelty Assessment : Use tools like SciFinder to ensure SAR findings are not duplicative; prioritize understudied analogs (e.g., methylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
